molecular formula CH5AsO4 B14467315 Arsenic acid (H3AsO4), monomethyl ester CAS No. 70786-76-4

Arsenic acid (H3AsO4), monomethyl ester

Cat. No.: B14467315
CAS No.: 70786-76-4
M. Wt: 155.97 g/mol
InChI Key: FRLCRPUWDUKNGO-UHFFFAOYSA-N
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Description

Arsenic acid (H3AsO4), monomethyl ester, is an organoarsenic compound It is a derivative of arsenic acid where one of the hydrogen atoms is replaced by a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Arsenic acid (H3AsO4), monomethyl ester, can be synthesized through several methods. One common approach involves the reaction of arsenic acid with methylating agents such as methyl iodide in the presence of a base like sodium hydroxide. The reaction proceeds as follows: [ \text{H}_3\text{AsO}_4 + \text{CH}_3\text{I} + \text{NaOH} \rightarrow \text{CH}_3\text{AsO(OH)}_2 + \text{NaI} + \text{H}_2\text{O} ]

Industrial Production Methods

Industrial production of this compound, typically involves large-scale methylation processes using similar reagents and conditions as described above. The process is optimized for yield and purity, ensuring the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Arsenic acid (H3AsO4), monomethyl ester, undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state arsenic compounds.

    Reduction: It can be reduced to lower oxidation state arsenic compounds.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halides (e.g., chlorine, bromine) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic pentoxide, while reduction could produce arsenous acid.

Scientific Research Applications

Arsenic acid (H3AsO4), monomethyl ester, has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment.

    Industry: It is used in the production of pesticides, herbicides, and fungicides, as well as in the glass-making industry to remove impurities.

Mechanism of Action

The mechanism by which arsenic acid (H3AsO4), monomethyl ester, exerts its effects involves its interaction with cellular components. It can bind to proteins, altering their structure and function. This interaction can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes. The compound’s ability to methylate DNA and proteins is also a key aspect of its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Arsenic acid (H3AsO4): The parent compound without the methyl group.

    Dimethylarsinic acid (C2H7AsO2): A related compound with two methyl groups.

    Arsenous acid (H3AsO3): A lower oxidation state arsenic compound.

Uniqueness

Arsenic acid (H3AsO4), monomethyl ester, is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

70786-76-4

Molecular Formula

CH5AsO4

Molecular Weight

155.97 g/mol

IUPAC Name

methoxyarsonic acid

InChI

InChI=1S/CH5AsO4/c1-6-2(3,4)5/h1H3,(H2,3,4,5)

InChI Key

FRLCRPUWDUKNGO-UHFFFAOYSA-N

Canonical SMILES

CO[As](=O)(O)O

Origin of Product

United States

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